

# An In-depth Technical Guide to the Pharmacological Profile of Vercirnon Sodium

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vercirnon** sodium, also known as GSK1605786, CCX282-B, and Traficet-EN, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] Developed initially by ChemoCentryx, it was investigated as an oral, non-biologic therapy for inflammatory bowel diseases (IBD), particularly Crohn's disease.[1][3] **Vercirnon** targets the migration and activation of inflammatory cells in the intestine, a key process in the pathophysiology of IBD.[4] This technical guide provides a comprehensive overview of the pharmacological profile of **Vercirnon** sodium, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial data.

## **Mechanism of Action**

**Vercirnon** is a first-in-class intracellular allosteric antagonist of the CCR9 receptor. Unlike traditional antagonists that compete with the natural ligand at the extracellular binding site, **vercirnon** binds to a distinct allosteric site on the intracellular side of the receptor. This unique mechanism of action prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the effects of the natural ligand, CCL25 (TECK). The binding of CCL25 to CCR9 on the surface of T-lymphocytes is a critical step in their trafficking to the small intestine, a key site of inflammation in Crohn's disease. By inhibiting this interaction, **Vercirnon** was designed to reduce the accumulation of inflammatory cells in the gut.

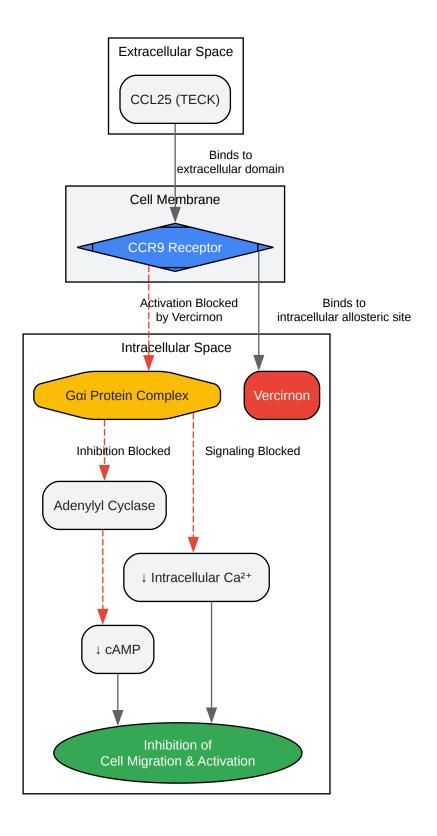






The CCR9 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gai subunit. Activation of the Gai pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, CCR9 activation triggers intracellular calcium mobilization, a key event in cell migration and activation. **Vercirnon**'s allosteric antagonism prevents these downstream signaling events.





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Figure 1: Vercirnon's Allosteric Antagonism of CCR9 Signaling



# **Pharmacodynamics**

**Vercirnon** demonstrates potent and selective antagonism of the CCR9 receptor in vitro. It effectively inhibits CCR9-mediated calcium mobilization and chemotaxis in various cell lines and primary cells.

Parameter	Cell Type	Assay	IC50 (nM)
Ca <sup>2+</sup> Mobilization	Molt-4 cells	Inhibition of CCR9- mediated Ca <sup>2+</sup> mobilization	5.4
Chemotaxis	Molt-4 cells	Inhibition of CCR9- mediated chemotaxis	3.4
Primary CCR9- expressing cells	Inhibition of CCL25- directed chemotaxis	6.8	
RA-cultured human T cells	Inhibition of CCL25- mediated chemotaxis in 100% human AB serum	141	
Mouse thymocytes	Inhibition of CCL25-induced chemotaxis	6.9	_
Rat thymocytes	Inhibition of CCL25-induced chemotaxis	1.3	_
Splice Form Inhibition	Inhibition of CCL25- directed chemotaxis of CCR9A	2.8	
Inhibition of CCL25- directed chemotaxis of CCR9B	2.6		_
Table 1: In Vitro Potency of Vercirnon Sodium		_	



**Vercirnon** exhibits high selectivity for CCR9, with IC50 values greater than 10  $\mu$ M for other chemokine receptors (CCR1-12 and CX3CR1-7).

## **Pharmacokinetics**

Pharmacokinetic studies of **Vercirnon** have been conducted in healthy adult subjects. Following oral administration, **Vercirnon** is readily absorbed, with a time to maximum plasma concentration (Tmax) of approximately 3-4 hours. The estimated half-life (t1/2) ranges from 12 to 17 hours. In a study with single ascending oral doses of 250 mg, 500 mg, and 1,000 mg in healthy Japanese male subjects, the maximum plasma concentration (Cmax) and area under the curve (AUC) increased in a less than dose-proportional manner. Food intake was found to increase Cmax and AUC by an average of 20% compared to the fasted state.

**Vercirnon** is extensively metabolized through multiple oxidative and reductive pathways, involving cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C19, and CYP2B6. Its metabolites are highly protein-bound (>90%). **Vercirnon** is considered to be passively permeable and is unlikely to be a substrate for P-glycoprotein.



Parameter	Value	Condition	Population
Tmax	3-4 hours	Single oral doses (250-1000 mg)	Healthy adults
t1/2	12-17 hours	Single oral doses (250-1000 mg)	Healthy adults
Dose Proportionality	Less than dose proportional	Single oral doses (250, 500, 1000 mg)	Healthy Japanese males
Food Effect	~20% increase in Cmax and AUC	Fed vs. Fasted	Healthy Japanese males
Metabolism	Extensive via CYP3A4, CYP2C19, CYP2B6	-	In vitro data
Protein Binding	>90% (metabolites)	-	In vitro data
Table 2: Summary of Vercirnon Pharmacokinetic Parameters			

## **Clinical Trials**

**Vercirnon** has undergone several Phase III clinical trials for the treatment of moderate to severe Crohn's disease. The SHIELD (Study in CroHn's Disease Patients Investigating the Efficacy and Safety of an OraLly Dosed CCR9) program included multiple studies.

## **SHIELD-1 Study**

The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that enrolled 608 adult patients with moderately-to-severely active Crohn's disease (Crohn's Disease Activity Index [CDAI] of 220-450). Patients were randomized to receive placebo, **Vercirnon** 500 mg once daily, or **Vercirnon** 500 mg twice daily for 12 weeks. The primary endpoint was clinical response, defined as a decrease in CDAI of at least 100 points at week 12. A key secondary endpoint was clinical remission (CDAI score < 150) at 12 weeks.



The study did not meet its primary or key secondary endpoints.

Outcome (Week 12)	Placebo (n=203)	Vercirnon 500 mg QD (n=203)	Vercirnon 500 mg BID (n=202)	p-value (vs. Placebo)
Clinical Response (≥100- point CDAI decrease)	25.1%	27.6%	27.2%	0.546 (QD), 0.648 (BID)
Table 3: Efficacy Results of the SHIELD-1 Study				

In terms of safety, the rates of serious adverse events were similar across the treatment groups: 8.9% in the placebo group, 5.9% in the once-daily group, and 6.0% in the twice-daily group. Overall adverse events were reported in 69.8%, 73.3%, and 78.1% of patients in the placebo, once-daily, and twice-daily groups, respectively, showing a trend for dose-dependent increases.

## **SHIELD-4 Study**

The SHIELD-4 study was a double-blind, active-treatment induction trial that enrolled 253 adult patients with moderate to severe Crohn's disease. Patients were randomized to receive either 500 mg of **Vercirnon** once-daily or 500 mg twice-daily for 12 weeks. The study was designed to evaluate two dose regimens and enroll clinical responders into a maintenance trial (SHIELD-2).

At week 12, a CDAI ≥ 100-point response was observed in 56% of subjects in the once-daily group and 69% in the twice-daily group. Clinical remission (CDAI < 150) was achieved in 26% and 36% of patients in the once- and twice-daily groups, respectively.

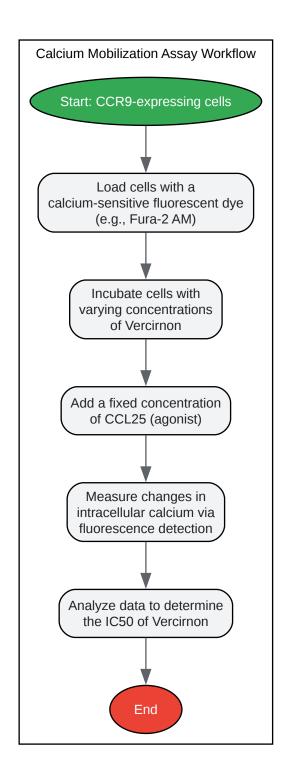


Outcome (Week 12)	Vercirnon 500 mg QD (n=57)	Vercirnon 500 mg BID (n=61)
Clinical Response (≥100-point CDAI decrease)	56%	69%
Clinical Remission (CDAI < 150)	26%	36%
Table 4: Efficacy Results of the SHIELD-4 Study		

# Experimental Protocols In Vitro Calcium Mobilization Assay (General Protocol)

A common method to assess the antagonist activity of compounds like **Vercirnon** on GPCRs is through a calcium mobilization assay.





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Figure 2: General Workflow for a Calcium Mobilization Assay

Methodology:

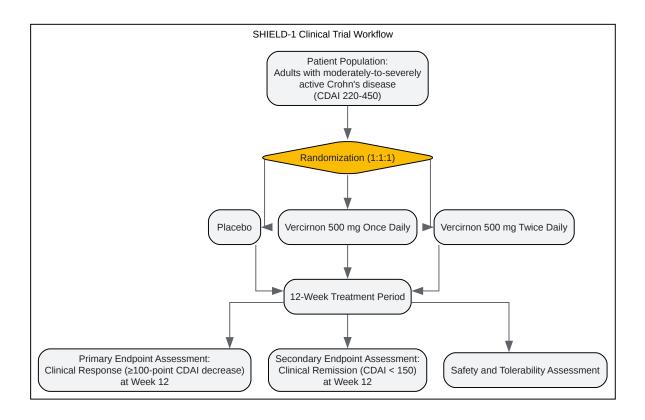


- Cell Culture: CCR9-expressing cells (e.g., Molt-4) are cultured in appropriate media and seeded into 96- or 384-well plates.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2
   AM or Fluo-4 AM, which can enter the cells and is cleaved by intracellular esterases to its
   active, calcium-binding form.
- Compound Incubation: The cells are pre-incubated with varying concentrations of Vercirnon
  or a vehicle control for a specified period.
- Agonist Stimulation: A fixed concentration of the CCR9 agonist, CCL25, is added to the wells to stimulate the receptor.
- Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader. An increase in intracellular calcium leads to a change in the fluorescence intensity of the dye.
- Data Analysis: The inhibition of the CCL25-induced calcium signal by Vercirnon is quantified, and the half-maximal inhibitory concentration (IC50) is calculated from the doseresponse curve.

## **Clinical Trial Design (SHIELD-1)**

The SHIELD-1 study followed a randomized, double-blind, placebo-controlled design.





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Figure 3: Workflow of the SHIELD-1 Clinical Trial

#### Methodology:

- Patient Selection: Eligible patients were adults with a diagnosis of moderately-to-severely active Crohn's disease, defined by a CDAI score between 220 and 450, and evidence of active inflammation.
- Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms: placebo, **Vercirnon** 500 mg once daily, or **Vercirnon** 500 mg twice daily.
- Treatment: Patients received their assigned treatment orally for a duration of 12 weeks.



- Efficacy Assessment: The primary efficacy endpoint was the proportion of patients achieving a clinical response (a decrease in CDAI of at least 100 points from baseline) at week 12. The key secondary endpoint was the proportion of patients in clinical remission (CDAI score less than 150) at week 12.
- Safety Monitoring: Adverse events were monitored and recorded throughout the study.

## Conclusion

**Vercirnon** sodium is a selective CCR9 antagonist with a novel intracellular allosteric mechanism of action. It demonstrated potent in vitro activity in blocking CCR9-mediated signaling and cell migration. However, in large-scale Phase III clinical trials for the treatment of moderate to severe Crohn's disease, **Vercirnon** did not demonstrate a statistically significant clinical benefit over placebo in the induction of clinical response or remission. While the safety profile was generally acceptable, the lack of efficacy led to the discontinuation of its development for this indication. The data and methodologies presented in this guide provide a comprehensive pharmacological profile of **Vercirnon** sodium for the scientific and drug development community.

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